MAO-A and MAO-B Inhibitory Activity: Quantitative Distinction from Potent Monoamine Oxidase Inhibitors
In functional enzyme inhibition assays, 3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-amine exhibits weak inhibitory activity against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC₅₀ values in the high micromolar range. Against rat MAO-A, the compound demonstrated an IC₅₀ of 1.02 × 10⁵ nM (102 μM) [1]. Against human MAO-A, the IC₅₀ was measured at 9.04 × 10⁴ nM (90.4 μM) [2], and against human MAO-B, the IC₅₀ was 1.70 × 10⁴ nM (17 μM) in a membrane-bound enzyme assay system [3]. This weak activity profile contrasts sharply with clinically established MAO inhibitors (e.g., selegiline MAO-B IC₅₀ ≈ 5-20 nM; moclobemide MAO-A IC₅₀ ≈ 50-200 nM) [4] and with potent quinoline-derived MAO inhibitors reported in the literature (e.g., certain 2-arylpyrazoloquinolines with IC₅₀ values in the 10-100 nM range) [5].
| Evidence Dimension | MAO inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A (rat): 102,000 nM; MAO-A (human): 90,400 nM; MAO-B (human): 17,000 nM |
| Comparator Or Baseline | Class-level baseline: Potent MAO inhibitors (selegiline, moclobemide) exhibit IC₅₀ values in 5-200 nM range; optimized pyrazoloquinolines achieve 10-100 nM IC₅₀ |
| Quantified Difference | Target compound is ~500-20,000-fold less potent than potent MAO inhibitors; shows moderate preference for MAO-B over MAO-A (approximately 5.3-fold selectivity) |
| Conditions | Fluorescence-based kynuramine conversion assay; recombinant human enzyme or rat tissue-derived enzyme; 20-minute incubation |
Why This Matters
This quantitative weakness establishes the compound as a suitable negative control or starting scaffold for MAO-related studies where low basal inhibition is desirable to detect enhancement from subsequent structural optimization.
- [1] BindingDB. BDBM50409066 (CHEMBL145059). IC₅₀: 1.02E+5 nM for rat MAO-A inhibition. View Source
- [2] BindingDB. BDBM50409066 (CHEMBL145059). IC₅₀: 9.04E+4 nM for human MAO-A inhibition. View Source
- [3] BindingDB. BDBM50450822 (CHEMBL4216610). IC₅₀: 1.70E+4 nM for human MAO-B inhibition. View Source
- [4] Youdim MB, Bakhle YS. Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. Br J Pharmacol. 2006;147(S1):S287-S296. View Source
- [5] Colotta V, Catarzi D, Varano F, et al. New 2-Arylpyrazolo[3,4-c]quinoline Derivatives as Potent and Selective Human A3 Adenosine Receptor Antagonists. J Med Chem. 2007;50(17):4061-4074. View Source
